molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Cat. No. B065953
CAS RN: 175357-95-6
M. Wt: 183.57 g/mol
InChI Key: KMHJLZHSKXZCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H3ClFN3 . It is a versatile compound with diverse properties .


Synthesis Analysis

The synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine has been described in several studies. An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been reported . Another method involves the use of a non-phosphorus chlorination reagent .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine consists of a pyridopyrimidine core with chlorine and fluorine substituents . The average mass of the molecule is 183.570 Da .


Chemical Reactions Analysis

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It is also used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .


Physical And Chemical Properties Analysis

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a white crystalline solid . It has a molecular weight of 183.570 Da .

Scientific Research Applications

  • Synthesis and Biological Activity : A study focused on the synthesis and biological activity of fluorinated pyrimidine derivatives, including transformations of chloropyrrolopyrimidines and their applications in biological assays. No significant toxicity was observed in liver cells and mouse spleen cells. These compounds showed increased activity against certain cell lines compared to tubercidin, suggesting potential applications in medicinal chemistry (Wang et al., 2004).

  • Quantum Chemical Calculations and Molecular Docking Study : This research investigated the properties of a pyrimidine derivative through quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies. The study provides insights into the role of specific atoms in intermolecular interactions and potential applications in pharmacology (Gandhi et al., 2016).

  • Synthesis and Reactivity : Another study prepared various fluoro pyrimidine derivatives, examining their reactivity and evaluating their anti-inflammatory and anti-convulsant properties. The results indicated weak activity against edema and some protection against tonic convulsions (de Melo et al., 1992).

  • Synthesis and Antitumor Activity : Research focused on the synthesis of a specific pyridopyrimidine derivative and its potential as an inhibitor of mammalian dihydrofolate reductase. The compound showed significant activity against certain types of carcinomas in rats (Grivsky et al., 1980).

  • Synthesis and Anti-DNA Viral Activities : Another study synthesized novel pyrrolopyrimidine nucleosides and evaluated them for their anti-viral activities. These compounds showed promising results against human cytomegalovirus and hepatitis B virus (Bhattacharya et al., 1995).

  • Tyrosine Kinase Inhibitors : A study on the development of tyrosine kinase inhibitors highlighted the synthesis of pyridopyrimidine derivatives with potential applications in cancer therapy. These compounds showed potent inhibition of epidermal growth factor receptor autophosphorylation in cells (Smaill et al., 2000).

Mechanism of Action

While the specific mechanism of action for 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is not mentioned in the retrieved papers, compounds with a similar pyrrolo[2,3-d]pyrimidine core are known to inhibit the activity of one or more of the JAK family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .

Future Directions

The pyridopyrimidine moiety, which is present in 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, is of great interest due to its biological potential . It is present in relevant drugs and has been studied in the development of new therapies . Therefore, future research may focus on exploring its therapeutic potential and improving the synthesis process.

properties

IUPAC Name

4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJLZHSKXZCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444661
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

CAS RN

175357-95-6
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 7-fluoro-4-oxo-3H-pyrido[4,3-d]pyrimidine (0.23 g, 1.39 mmol) in POCl3 (10 mL) is stirred under reflux for 3.5 h, and is then concentrated under vacuum. The resulting oil is ice-cooled, diluted with CH2cl2 (100 mL), saturated aqueous Na2CO3 (40 mL) and ice, and stirred at 20° C. for 2 h. The CH2Cl2 extract is separated and the aqueous portion further extracted with CH2Cl2 (2×100 mL), and then the combined extracts are dried (Na2SO.) and filtered to give crude 4-chloro-7-fluoropyrido[4,3-d]pyrimidine. 3-Bromoaniline (1.26 g, 7.35 mmole), 3-bromoaniline hydrochloride (20 mg) and dry isopropanol (5 mL) are added, then the resulting solution is concentrated under vacuum to remove the CH2Cl2 and stirred at 20° C. for 1 h. Upon addition of dilute NaHCO3 and water, the product crystallises. Filtration, washing with water and CH2Cl2, gives pure 4-(3-bromoanilino)-7-fluoropyrido[4,3-d]pyrimidine (297 mg, 67%) as a cream solid. 1H NMR (DMSO) δ 10.38 (1H, brs), 9.59 (1H, s), 8.72 (1H, s), 8.17 (1H, s), 7.85 (1H, m), 7.38 (3H, m)
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 2
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 3
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 4
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 6
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.